4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile
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Overview
Description
4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile is a compound with potential applications in multiple scientific fields including chemistry, biology, medicine, and industry. Its complex structure suggests diverse chemical reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: Synthesis often begins with commercially available precursors.
Key Steps: The synthesis involves building the 1,6-dihydropyridazin-1-yl core, coupling with piperidin-1-yl, and attaching the benzonitrile moiety.
Reaction Conditions: Conditions may include anhydrous environments, controlled temperatures, and inert atmospheres to prevent side reactions.
Industrial Production Methods:
Large-scale production might employ continuous flow synthesis for improved yield and efficiency.
Catalysts may be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Likely to undergo oxidation at the 1,6-dihydropyridazin-1-yl core.
Reduction: Potential reduction sites include the nitrile and triazole groups.
Substitution: Aromatic and heterocyclic substitutions are possible, especially at the benzonitrile ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LAH).
Substitution: Halogenation reagents for aromatic substitution, nucleophiles for heterocyclic rings.
Major Products Formed:
Oxidation products may include carboxylic acids or hydroxyl derivatives.
Reduction products could be amines or reduced nitriles.
Substitution reactions can yield various substituted benzonitriles or modified triazole rings.
Scientific Research Applications
In Chemistry:
Used as a building block for more complex molecules.
Investigated for its reactivity in organic synthesis.
In Biology:
Studied for potential enzyme inhibition.
Examined for its interaction with biological macromolecules.
In Medicine:
Potential candidate for pharmaceutical development.
Evaluated for its activity against certain diseases.
In Industry:
Utilized in the development of new materials.
Investigated for applications in polymer science.
Mechanism of Action
Effect Mechanism: Likely interacts with specific molecular targets via hydrogen bonding, hydrophobic interactions, or ionic bonds.
Molecular Targets: Could include enzymes, receptors, or nucleic acids.
Pathways Involved: Potentially interferes with metabolic pathways, signaling cascades, or gene expression regulation.
Comparison with Similar Compounds
4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile
4-[(4-{[6-hydroxy-3-(1H-1,2,4-triazol-1-yl)pyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile
Uniqueness:
The presence of the triazole ring adds unique reactivity compared to other heterocycles.
The benzonitrile group provides a handle for further functionalization, offering distinct advantages in synthetic versatility.
Conclusion
4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile is a chemically interesting compound with broad applications in science and industry. Its unique structure and reactivity make it a valuable subject for research and development.
Properties
IUPAC Name |
4-[[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c21-11-16-1-3-17(4-2-16)12-25-9-7-18(8-10-25)13-26-20(28)6-5-19(24-26)27-15-22-14-23-27/h1-6,14-15,18H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPKMORVKREKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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